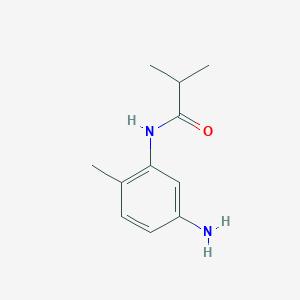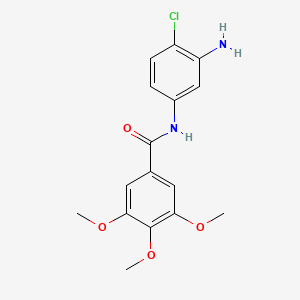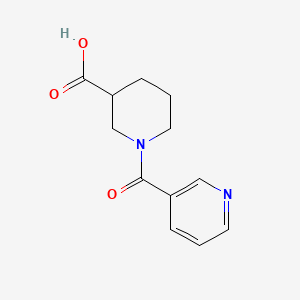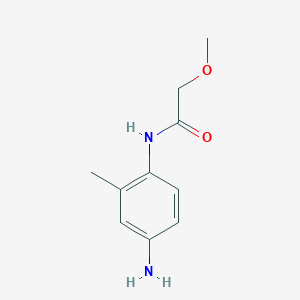
3-(3,4-Difluorophenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenoxy)propanoic acid is a chemical compound belonging to the class of aryloxypropanoic acids. It is characterized by the presence of a difluorophenoxy group attached to a propanoic acid moiety. This compound is typically found as a white crystalline powder and is soluble in both water and organic solvents.
准备方法
The synthesis of 3-(3,4-difluorophenoxy)propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-difluorophenol with a suitable propanoic acid derivative, such as bromo- or chloro-propanoic acid, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion formed from 3,4-difluorophenol attacks the electrophilic carbon of the propanoic acid derivative, resulting in the formation of the desired product .
Industrial production methods may involve bulk manufacturing processes, where the reactants are combined in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反应分析
3-(3,4-Difluorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenoxy group can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acid catalysts like sulfuric acid for esterification. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
科学研究应用
3-(3,4-Difluorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound for the design of peroxisome proliferator-activated receptor (PPAR) agonists, which are important in the treatment of metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 3-(3,4-difluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PPAR agonist, it binds to the PPAR receptors, activating them and modulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This interaction leads to various physiological effects, including improved insulin sensitivity and reduced inflammation .
相似化合物的比较
3-(3,4-Difluorophenoxy)propanoic acid can be compared with other similar compounds, such as:
3-(3,5-Difluorophenoxy)propanoic acid: This compound has a similar structure but with fluorine atoms at different positions on the aromatic ring, which can affect its reactivity and biological activity.
3-(2,4-Difluorophenoxy)propanoic acid: Another isomer with fluorine atoms at the 2 and 4 positions, leading to different chemical and physical properties.
3-(3,5-Difluorophenyl)propanoic acid: This compound lacks the oxygen atom in the phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-(3,4-difluorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCVQPPVLGIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588337 |
Source


|
| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926256-60-2 |
Source


|
| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-difluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

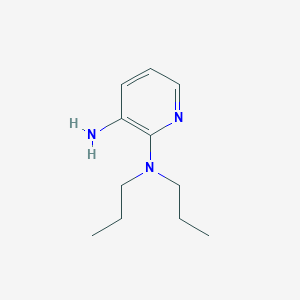

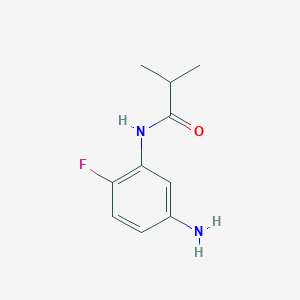
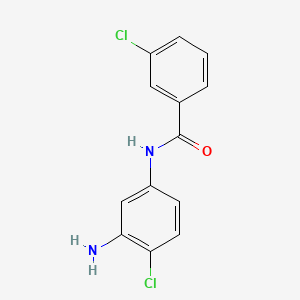

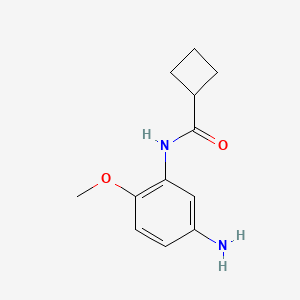
![N-[(3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1319812.png)
